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molecular formula C9H8N2O2 B188616 8-Methylquinazoline-2,4(1H,3H)-dione CAS No. 67449-23-4

8-Methylquinazoline-2,4(1H,3H)-dione

Cat. No. B188616
M. Wt: 176.17 g/mol
InChI Key: WFDHXKXFTSQIMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04141979

Procedure details

3-Methylanthranilic acid (15 g., 0.1 mole), urea (36 g., 0.6 mole) and phenol (86 g.) were mixed together and heated to reflux for three hours. The reaction was then allowed to cool to 100° C. and ethanol (75 ml.) added dropwise. The resulting solid was filtered and washed twice with cold ethanol to afford 13.2 g. (75% yield); m.p. 170° C.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5](O)=[O:6])[C:3]=1[NH2:11].[NH2:12][C:13](N)=[O:14].C1(O)C=CC=CC=1>C(O)C>[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:4]2[C:3]=1[NH:11][C:13](=[O:14])[NH:12][C:5]2=[O:6]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
CC1=C(C(C(=O)O)=CC=C1)N
Name
Quantity
36 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
86 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for three hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed twice with cold ethanol
CUSTOM
Type
CUSTOM
Details
to afford 13.2 g

Outcomes

Product
Name
Type
Smiles
CC=1C=CC=C2C(NC(NC12)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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